molecular formula C27H26N2O4 B11002473 N-[2-(1H-indol-3-yl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-[2-(1H-indol-3-yl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B11002473
M. Wt: 442.5 g/mol
InChI Key: KPUSQYBWZXSVJI-UHFFFAOYSA-N
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Description

This compound features a furo[3,2-g]chromen core substituted with three methyl groups (3,5,9-trimethyl) and a 7-oxo moiety. Attached to the 6-position of the core is a propanamide chain linked to a 2-(1H-indol-3-yl)ethyl group (Fig. 1).

Properties

Molecular Formula

C27H26N2O4

Molecular Weight

442.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C27H26N2O4/c1-15-14-32-25-17(3)26-22(12-21(15)25)16(2)19(27(31)33-26)8-9-24(30)28-11-10-18-13-29-23-7-5-4-6-20(18)23/h4-7,12-14,29H,8-11H2,1-3H3,(H,28,30)

InChI Key

KPUSQYBWZXSVJI-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCC4=CNC5=CC=CC=C54)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves the coupling of tryptamine derivatives with furochromenyl carboxylic acids. One common method employs N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The use of DCC or other coupling agents would be optimized to minimize waste and maximize yield. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl group in the furochromenyl moiety can be reduced to form alcohol derivatives.

    Substitution: The indole nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The furochromenyl group may contribute to the compound’s ability to intercalate with DNA or interact with other biomolecules, affecting cellular processes and pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Modifications: Furochromen Derivatives

Key Variations :
  • Methylation Patterns: The target compound’s 3,5,9-trimethyl substitution differs from analogs like 3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-(pyridin-2-ylmethyl)propanamide (), which lacks the 9-methyl group. Compounds with 3-phenyl substituents (e.g., I-10, I-11 in ) prioritize aromatic interactions over methyl groups, altering binding affinities .
  • Oxo Group Position :

    • The 7-oxo group is conserved in most analogs (e.g., I-10, I-15) but absent in coumarin-based derivatives like N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide (), which has a 2-oxo chromen system. This positional shift impacts electronic distribution and hydrogen-bonding capacity .
Table 1: Core Substituent Comparison
Compound Core Substituents Key Functional Groups
Target Compound 3,5,9-trimethyl, 7-oxo Propanamide
I-10 () 5,9-dimethyl, 3-phenyl, 7-oxo Sulfonohydrazide
3-(3,5-dimethyl-7-oxo...propanamide (15) 3,5-dimethyl, 7-oxo Pyridylmethylamide
N-[2-(5-fluoro-1H-indol...)propanamide (16) 7-methoxy, 4-methyl, 2-oxo Fluoroindoleethylamide

Side Chain Modifications: Amide and Indole Variations

Propanamide vs. Acetamide :
  • The target’s propanamide linker (3 carbons) provides greater flexibility than acetamide derivatives (2 carbons) in (e.g., compound 86). Longer chains may enhance membrane permeability or accommodate bulkier binding pockets .
Indole vs. Other Aromatic Groups :
  • The 2-(1H-indol-3-yl)ethyl group distinguishes the target from analogs with sulfonohydrazide () or pyridylmethyl () substituents. Indole’s planar structure and hydrogen-bonding capacity (N-H) favor interactions with aromatic residues in enzymes or receptors .
Table 2: Side Chain Physicochemical Properties
Compound Side Chain Melting Point (°C) Yield (%)
Target Compound 2-(1H-indol-3-yl)ethylpropanamide Not reported Not reported
I-15 () Methanesulfonohydrazide 266–267 78
I-14 () Benzenesulfonohydrazide 234–235 92
S45 () 2-cyclooctylethylamide Not reported ~64

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a complex organic compound notable for its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound integrates an indole moiety with a furochromenyl structure, contributing to its diverse biological effects. The molecular formula is C27H26N2O4C_{27}H_{26}N_{2}O_{4}, with a molecular weight of approximately 442.51 g/mol. The structural complexity allows for various interactions with biological targets, making it a candidate for further research in medicinal chemistry.

Biological Activities

1. Antioxidant Properties:
The indole component is recognized for its antioxidant capabilities, which may help in scavenging free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage associated with various diseases.

2. Antimicrobial Activity:
Preliminary studies suggest that the compound may exhibit antimicrobial properties. It has been evaluated against various Gram-positive and Gram-negative bacterial strains. For instance, compounds structurally similar to this one have shown significant inhibition of biofilm formation and bacterial growth, particularly against Staphylococcus aureus and Staphylococcus epidermidis .

3. Anti-inflammatory Effects:
Research indicates that the furochromenyl moiety may interact with specific enzymes or receptors involved in inflammatory pathways. This interaction could lead to the modulation of inflammatory responses, suggesting potential applications in treating inflammation-related conditions.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may bind to specific receptors or enzymes involved in oxidative stress pathways and inflammation .

Case Studies

  • Antimicrobial Study:
    A study evaluating similar compounds demonstrated that one derivative exhibited potent antimicrobial activity with minimum inhibitory concentrations (MICs) as low as 8 μM against Bacillus megaterium and 16 μM against S. epidermidis. The study concluded that the compound's efficacy was due to both bacteriostatic and bactericidal effects .
  • Cytotoxicity Assessment:
    Cytotoxicity tests on human cell lines revealed that while some derivatives showed no toxicity at lower concentrations (up to 16 μM), higher concentrations resulted in significant reductions in cell viability (below 10% at 256 μM). This highlights the need for careful dose management in therapeutic applications .

Comparative Analysis

Compound Name Structure Highlights Unique Features Biological Activity
N-[2-(4-hydroxyphenyl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamideHydroxyphenyl groupAntioxidant propertiesModerate
N-[2-(2-Methoxyphenyl)ethyl]-3-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamideMethoxyphenyl groupDistinct reactivity profileHigh
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamideNaphthalenic structurePotential anti-inflammatory effectsSignificant

Future Directions

Research into this compound is ongoing. Future studies should focus on:

  • Detailed Mechanistic Studies: To elucidate the precise pathways through which this compound exerts its biological effects.
  • In Vivo Studies: To assess the therapeutic potential and safety profile in animal models before clinical trials.
  • Structure–Activity Relationship (SAR): Investigating how structural variations affect biological activity could lead to the development of more potent derivatives.

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